![molecular formula C27H23F2N3O3S B2553751 3-(3-氟苯基)-2-{[2-(4-氟苯基)-2-氧代乙基]硫代}-N-(2-甲基丙基)-4-氧代-3,4-二氢喹唑啉-7-甲酰胺 CAS No. 1113137-40-8](/img/structure/B2553751.png)
3-(3-氟苯基)-2-{[2-(4-氟苯基)-2-氧代乙基]硫代}-N-(2-甲基丙基)-4-氧代-3,4-二氢喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that appears to be related to the quinazoline class of compounds. Quinazolines are known for their diverse pharmacological activities, which can include anticancer, antiviral, and anti-inflammatory effects, among others. The specific structure of this compound suggests it may interact with various biological targets due to the presence of multiple functional groups that can engage in different types of chemical interactions.
Synthesis Analysis
While the provided data does not directly describe the synthesis of the exact compound , it does provide insight into the synthesis of related compounds. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides is detailed for the purpose of correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to incorporate the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a 4-oxoquinazoline core, a sulfanyl group linking a 2-oxoethyl moiety, and fluorophenyl rings. These structural elements are indicative of a molecule that could have significant biological activity, possibly through interactions with enzymes or receptors. For example, the presence of fluorine atoms can enhance binding to certain proteins due to their electronegativity and ability to form stable interactions .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and fluorine atoms suggests it would be relatively non-polar and lipophilic, which could affect its solubility and permeability across biological membranes. The compound's ability to form hydrogen bonds, as seen in related sulfonamides interacting with the active site of phenylethanolamine N-methyltransferase (PNMT), could also play a role in its binding to biological targets .
Relevant Case Studies
No specific case studies were provided in the data for the exact compound . However, related compounds have been studied for their biological activities. For example, sulfonamides and sulfones have been evaluated for their inhibitory potency against PNMT, an enzyme involved in the synthesis of the neurotransmitter epinephrine . Another study focused on sulfamoyl-4-oxoquinoline-3-carboxamides as potentiators of defective CFTR chloride channel gating, which is relevant to the treatment of cystic fibrosis . These studies highlight the potential therapeutic applications of compounds within this chemical class.
科学研究应用
合成和抗菌活性
研究具有与指定化学物质类似结构元素的化合物已在抗菌活性的合成和评估中显示出有希望的结果。例如,基于氟喹诺酮的4-噻唑烷酮的合成已证明具有显着的抗菌活性,突出了氟喹诺酮衍生物在开发新的抗菌剂中的潜力 (Patel & Patel, 2010)。类似地,N1-(5-氨基-2,4-二氟苯基)基团取向扭曲的新型抗菌8-氯喹诺酮对革兰氏阳性菌和革兰氏阴性菌均显示出极强的抗菌活性 (Kuramoto et al., 2003)。
生物应用的合成和表征
新四氢[1,3]恶嗪噻吩并[2,3-c]异喹啉及其嘧啶衍生物的合成和光谱表征已得到研究,突出了与指定化学物质结构相关的化合物的化学多功能性和药理活性探索潜力 (Zaki et al., 2017)。此外,基于氟喹诺酮的噻唑烷酮的合成和抗菌研究进一步强调了此类化合物在新抗菌剂开发中的相关性 (Patel & Patel, 2010)。
抗肿瘤活性潜力
具有类似骨架的化合物的化学合成和结构分析导致了发现一些衍生物表现出抗肿瘤活性,表明该指定化合物在癌症研究中的潜在应用。例如,3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺已显示出抑制某些癌细胞系的增殖,表明相关化合物可能在癌症治疗或研究中具有效用 (Hao et al., 2017)。
属性
IUPAC Name |
3-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3S/c1-16(2)14-30-25(34)18-8-11-22-23(12-18)31-27(32(26(22)35)21-5-3-4-20(29)13-21)36-15-24(33)17-6-9-19(28)10-7-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILPRTVVSELDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

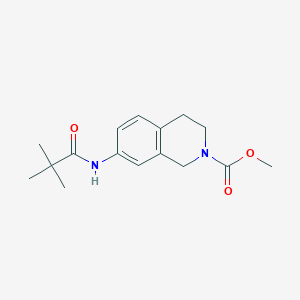
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)
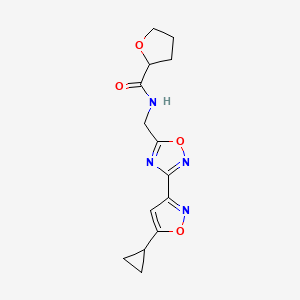
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)


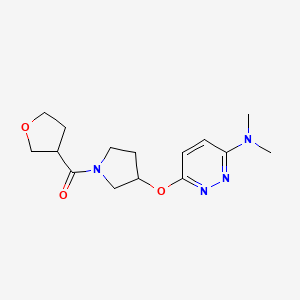
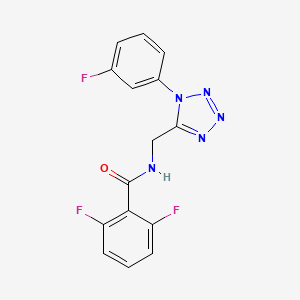
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
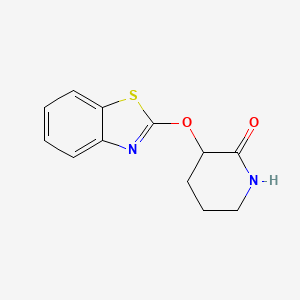

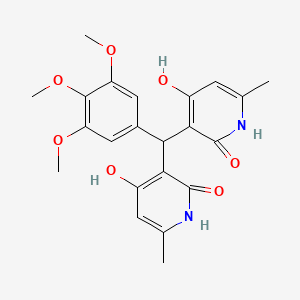
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)